PA1, like other proanthocyanidins, exhibits significant antioxidant activity. Studies have shown it can scavenge free radicals and prevent oxidative damage in cells, potentially contributing to the prevention of various age-related diseases, including neurodegenerative disorders and cardiovascular diseases [, ].
In vitro and in vivo studies suggest PA1 might play a role in cancer prevention and treatment. Research indicates PA1 has anti-proliferative and pro-apoptotic (cell death) effects on various cancer cell lines [, ]. However, further investigation is needed to understand its specific mechanisms and potential therapeutic applications.
Recent research suggests PA1 may have a positive impact on platelet production. Studies show PA1 can promote the proliferation and differentiation of megakaryocytes, cells responsible for platelet production []. This finding holds potential for mitigating chemotherapy-induced thrombocytopenia, a decrease in platelet count, a common side effect of certain cancer treatments.
Research is ongoing to explore the potential benefits of PA1 in various other areas, including:
Proanthocyanidin A1 is a specific type of proanthocyanidin, a class of flavonoid compounds known for their antioxidant properties. It is characterized as an epicatechin-(2β→7,4β→8)-catechin dimer, which means it consists of two flavan-3-ol units linked through unique interflavanoid bonds. Proanthocyanidin A1 is part of the A-type proanthocyanidins, distinguished by their specific structural linkages compared to B-type proanthocyanidins, which typically have different bonding patterns (4β→8) . These compounds are prevalent in various plants, including cranberries, cocoa, and certain spices like cinnamon, contributing to their health benefits and nutritional value .
Proanthocyanidin A1 exhibits a range of biological activities attributed to its antioxidant properties. Studies have shown that it can inhibit the adhesion of pathogenic bacteria such as Escherichia coli to urinary tract epithelial cells, suggesting potential benefits in preventing urinary tract infections . Furthermore, it has been implicated in regulating lipid metabolism and may enhance insulin secretion . The compound's bioactivity is influenced by its degree of polymerization and structural characteristics, which affect its interaction with biological molecules.
The synthesis of proanthocyanidin A1 can be achieved through various methods:
Proanthocyanidin A1 has several applications primarily in the nutraceutical and pharmaceutical industries due to its health benefits:
Research on proanthocyanidin A1 has highlighted its interactions with various biological systems:
Proanthocyanidin A1 shares similarities with other flavonoids and polyphenolic compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Procyanidin B1 | B-type dimer | Linked via 4β→8 bonds; less effective against E. coli |
Procyanidin C2 | Trimer | Higher degree of polymerization; different bioactivities |
Epicatechin | Monomer | Basic unit; lacks complex interflavanoid linkages |
Flavonols | Diverse polyphenolic structures | Varying degrees of hydroxylation affecting bioactivity |
Proanthocyanidin A1 is unique due to its specific A-type linkage and resultant biological activities that differentiate it from other similar compounds. Its structural complexity contributes to its diverse health benefits and applications in various fields.
Proanthocyanidin A1 is a dimeric flavonoid compound with the molecular formula C₃₀H₂₄O₁₂ [2] [3]. The compound exhibits a molecular weight of 576.5 grams per mole, with an exact mass of 576.126776 atomic mass units [2] [3] [4]. The Chemical Abstract Service registry number for proanthocyanidin A1 is 103883-03-0, which serves as its unique chemical identifier [2] [5] [6]. According to the International Union of Pure and Applied Chemistry nomenclature system, the complete chemical name is (1R,5R,6S,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.0²,¹¹.0³,⁸.0¹⁵,²⁰]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol [2] [3].
Table 1: Basic Molecular Properties of Proanthocyanidin A1
Property | Value |
---|---|
Molecular Formula | C₃₀H₂₄O₁₂ |
Molecular Weight (g/mol) | 576.5 |
Exact Mass (u) | 576.126776 |
Chemical Abstract Service Registry Number | 103883-03-0 |
International Union of Pure and Applied Chemistry Name | (1R,5R,6S,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.0²,¹¹.0³,⁸.0¹⁵,²⁰]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
The molecular composition reveals that proanthocyanidin A1 belongs to the class of biflavonoids and polyflavonoids, which are organic compounds containing at least two flavan units [28]. This structural classification places it within the broader category of condensed tannins, specifically as an A-type proanthocyanidin dimer [1] [7].
The stereochemical configuration of proanthocyanidin A1 is characterized by its dimeric structure consisting of an epicatechin unit linked to a catechin unit [1] [7]. The compound exhibits six stereocenters distributed across its two monomeric units, with specific configurations that determine its three-dimensional molecular architecture [9] [11]. The upper unit corresponds to (-)-epicatechin, while the lower unit represents (+)-catechin, establishing the fundamental stereochemical framework [1] [19].
Table 2: Stereochemical Configuration of Proanthocyanidin A1
Stereocenter | Configuration | Structural Assignment |
---|---|---|
C-2 (upper unit) | R | Epicatechin unit |
C-3 (upper unit) | S (β-orientation) | Epicatechin unit |
C-4 (upper unit) | R | Epicatechin unit |
C-2 (lower unit) | R | Catechin unit |
C-3 (lower unit) | R (α-orientation) | Catechin unit |
C-4 (lower unit) | R | Catechin unit |
The stereochemical analysis reveals that proanthocyanidin A1 possesses a 2,3-cis configuration in the epicatechin unit and a 2,3-trans configuration in the catechin unit [10] [13]. This stereochemical arrangement significantly influences the compound's conformational preferences and biological activity [9] [12]. The absolute configuration has been established through comprehensive spectroscopic analysis and comparison with natural products, confirming the R-configuration at multiple stereocenters [9] [11] [12].
The conformational characteristics of proanthocyanidin A1 are significantly influenced by its A-type linkage system, which restricts rotational freedom compared to B-type proanthocyanidins [17] [23] [27]. Nuclear magnetic resonance spectroscopy studies have demonstrated that the double linkage system creates substantial rigidity in the molecular framework, limiting conformational flexibility [16] [17] [18]. Despite possessing two interflavanoid linkages, proanthocyanidin A1 exhibits unexpected dynamic behavior due to the combination of (2β→O→7) and (4β→8) linkages [17].
Conformational analysis using nuclear magnetic resonance spectroscopy at variable temperatures reveals that proanthocyanidin A1 experiences restricted rotation along the carbon-4 aryl carbon-carbon bond [17]. This phenomenon, typically observed in B-type proanthocyanidins, occurs in proanthocyanidin A1 despite its double linkage structure [17]. Low-temperature nuclear magnetic resonance acquisition at 255 Kelvin was required to achieve optimal spectral resolution, indicating the presence of atropisomers resulting from hindered rotation [17].
Molecular modeling investigations have demonstrated that the specific interflavanoid linkages significantly impact the flexibility and low-energy conformations of the connected monomeric units [23] [27]. The A-type linkage configuration confers greater structural rigidity compared to B-type linkages, affecting the bioactive conformations and molecular interactions [23] [27]. The conformational preferences are further influenced by intramolecular hydrogen bonding patterns and steric interactions between the aromatic rings [16] [17].
Proanthocyanidin A1 is characterized by its distinctive A-type interflavanoid linkage system, which consists of two separate bonds connecting the constituent monomeric units [1] [7] [20]. The primary linkage is a carbon-carbon bond between C-4 of the epicatechin unit and C-8 of the catechin unit, designated as the 4β→8 linkage [1] [7] [20]. Additionally, an ether bond connects C-2 of the epicatechin unit to the oxygen atom at C-7 of the catechin unit, forming the 2β→O→7 linkage [1] [7] [20].
Table 3: A-type Interflavanoid Linkage Characteristics
Linkage Type | Description | Structural Significance |
---|---|---|
Primary C-C Bond | 4β→8 (C-4 to C-8) | Primary interflavanoid connection |
Secondary C-O-C Ether Bond | 2β→O→7 (C-2 to O to C-7) | Additional ether bridge |
Overall Classification | A-type double linkage | Double linkage system |
Linkage Position Notation | epicatechin-(2β→O→7,4β→8)-catechin | Complete linkage pattern |
The formation of A-type linkages involves additional ether bond formation beyond the single carbon-carbon bond characteristic of B-type proanthocyanidins [7] [23]. This double linkage system significantly restricts conformational flexibility and creates a more rigid molecular structure [23] [27]. The A-type linkage is relatively uncommon in nature due to biosynthetic constraints in the formation of the additional ether bonds [23] [26].
The structural rigidity imposed by the A-type linkage system has profound implications for the compound's physical and chemical properties [23] [27]. The double linkage configuration prevents free rotation between the monomeric units, resulting in a more constrained three-dimensional structure compared to B-type proanthocyanidins [17] [23]. This structural feature contributes to enhanced stability and altered reactivity patterns characteristic of A-type proanthocyanidins [26] [27].
The fundamental distinction between A-type and B-type proanthocyanidins lies in their interflavanoid linkage patterns [7] [18] [26]. B-type proanthocyanidins are characterized by single carbon-carbon bonds, typically 4β→8 or 4β→6 linkages, connecting the constituent monomeric units [7] [18] [26]. In contrast, proanthocyanidin A1 possesses both a 4β→8 carbon-carbon bond and an additional 2β→O→7 ether linkage, classifying it as an A-type proanthocyanidin [1] [7] [20].
The structural rigidity of A-type proanthocyanidins significantly exceeds that of B-type compounds due to the presence of the additional ether bridge [23] [27]. This enhanced rigidity affects the conformational behavior, with A-type linkages generally exhibiting less rotational freedom compared to the single linkage system of B-type proanthocyanidins [17] [23] [27]. However, proanthocyanidin A1 demonstrates unexpected conformational dynamics despite its double linkage system [17].
Mass spectrometric fragmentation patterns provide distinctive markers for differentiating A-type from B-type proanthocyanidins [18]. A-type proanthocyanidins, including proanthocyanidin A1, exhibit characteristic 4 atomic mass unit differences in their fragmentation ions, whereas B-type compounds show 2 atomic mass unit differences [18]. These fragmentation patterns result from quinone methide formation processes that differ between the two structural types [18].
The biological activities of A-type proanthocyanidins often exceed those of their B-type counterparts, potentially due to their enhanced structural rigidity and altered binding conformations [26] [27]. Research has demonstrated that higher ratios of A-type linkages correlate with increased biological activity in various applications [23] [26]. The structural differences also influence solubility, stability, and interaction patterns with other biomolecules [26] [27].
The physicochemical properties of proanthocyanidin A1 reflect its complex polyphenolic structure and distinctive A-type linkage system [5] [8] [33]. The compound exhibits a topological polar surface area of 209.76 square angstroms, indicating significant polar character due to its multiple hydroxyl groups [5] [33]. The logarithm of the partition coefficient (LogP) is 2.7935, suggesting moderate lipophilicity despite the substantial polar surface area [5] [33].
Table 4: Physicochemical Properties of Proanthocyanidin A1
Property | Value |
---|---|
Topological Polar Surface Area (Ų) | 209.76 |
Logarithm of Partition Coefficient (LogP) | 2.7935 |
Hydrogen Bond Acceptors | 12 |
Hydrogen Bond Donors | 9 |
Rotatable Bonds | 2 |
Relative Density (g/cm³, predicted) | 1.766 |
Solubility in Dimethyl Sulfoxide (mg/mL) | 55 |
The hydrogen bonding characteristics of proanthocyanidin A1 include 12 hydrogen bond acceptors and 9 hydrogen bond donors, reflecting the presence of multiple hydroxyl groups throughout the molecular structure [5] [33] [34]. The compound possesses only 2 rotatable bonds, which is significantly lower than typical organic molecules, demonstrating the restricted conformational flexibility imposed by the A-type linkage system [5] [33].
Solubility studies indicate that proanthocyanidin A1 dissolves in dimethyl sulfoxide at a concentration of 55 milligrams per milliliter [8]. The predicted relative density is 1.766 grams per cubic centimeter, which is consistent with the dense polyphenolic structure [8]. These physicochemical parameters influence the compound's behavior in biological systems and its potential applications in various fields [35].